BenchChemオンラインストアへようこそ!

(R)-1-(3-fluorophenyl)ethanamine

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

(R)-1-(3-Fluorophenyl)ethanamine (CAS 761390-58-3) is a chiral, primary amine building block with the molecular formula C8H10FN and a molecular weight of 139.17 g/mol. It features a stereocenter at the carbon bearing the amine group, existing as the (R)-enantiomer, and a meta-fluorine substituent on the phenyl ring, which together confer distinct electronic, steric, and stereochemical properties relevant to asymmetric synthesis and medicinal chemistry.

Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
CAS No. 761390-58-3
Cat. No. B1336576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-fluorophenyl)ethanamine
CAS761390-58-3
Molecular FormulaC8H10FN
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)F)N
InChIInChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1
InChIKeyASNVMKIDRJZXQZ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3-Fluorophenyl)ethanamine (CAS 761390-58-3): Chiral Building Block Properties and Identity


(R)-1-(3-Fluorophenyl)ethanamine (CAS 761390-58-3) is a chiral, primary amine building block with the molecular formula C8H10FN and a molecular weight of 139.17 g/mol [1]. It features a stereocenter at the carbon bearing the amine group, existing as the (R)-enantiomer, and a meta-fluorine substituent on the phenyl ring, which together confer distinct electronic, steric, and stereochemical properties relevant to asymmetric synthesis and medicinal chemistry . The compound is typically supplied as a liquid with a purity specification of 95% or higher, and is available from multiple research chemical suppliers .

Critical Differentiators of (R)-1-(3-Fluorophenyl)ethanamine: Why Analogs Are Not Interchangeable


Generic substitution among in-class compounds fails because the (R)-1-(3-fluorophenyl)ethanamine scaffold integrates three inseparable structural determinants that govern its utility: (i) strict (R)-stereochemistry essential for asymmetric induction and target engagement in chiral environments; (ii) a meta-fluorine substituent that modulates amine basicity (pKa) and lipophilicity (LogP) relative to non-fluorinated or para-fluorinated analogs, thereby altering reactivity, solubility, and metabolic stability [1]; and (iii) a specific substitution pattern that, compared to unsubstituted or differently halogenated analogs, influences both pharmacokinetic behavior and synthetic accessibility [2]. Substituting a racemic mixture, the (S)-enantiomer, or a regioisomeric fluorophenyl amine fundamentally alters these properties, rendering them unsuitable for applications requiring precise stereochemical and electronic control.

Quantitative Evidence Guide: (R)-1-(3-Fluorophenyl)ethanamine Differentiation Data


Enantiomeric Purity: Quantified Advantage Over Racemic 1-(3-Fluorophenyl)ethanamine

The (R)-enantiomer offers a specific optical rotation and high enantiomeric excess (ee) compared to the racemic mixture (CAS 74788-45-7), which lacks stereochemical definition. While the exact specific rotation value is not publicly documented in primary literature, the compound's (R)-configuration is defined by its IUPAC name (1R)-1-(3-fluorophenyl)ethanamine and isomeric SMILES C[C@H](C1=CC(=CC=C1)F)N [1]. In contrast, the racemic mixture contains a 1:1 mixture of (R)- and (S)-enantiomers, making it unsuitable for asymmetric applications .

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Fluorine-Induced Basicity Modulation: pKa Comparison to Non-Fluorinated Phenylethanamine

The meta-fluorine substituent reduces the basicity of the amine group through an electron-withdrawing inductive effect, which is a class-wide phenomenon for fluorinated amines. While direct pKa data for (R)-1-(3-fluorophenyl)ethanamine is not available in the public domain, comparative studies on analogous fluorinated amines demonstrate a consistent reduction in pKa(H) compared to their non-fluorinated counterparts. For example, fluorination of saturated heterocyclic amines has been shown to decrease pKa(H) by approximately 0.5–2.0 units depending on the distance and number of fluorine atoms [1]. This class-level inference is supported by the general principle that fluorine substitution decreases amine basicity, thereby improving metabolic stability and oral bioavailability [2].

Physicochemical Properties Amine Basicity Fluorine Effect

Regioisomeric Biological Activity: Meta-Fluoro vs. Para-Fluoro and Unsubstituted Analogs in Tetrahymena Model

In a study of 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines incorporating various 1-phenylethanamine substituents, compounds bearing the meta-fluoro substitution pattern exhibited among the lowest minimum protozoacidal concentrations (MPC) against Tetrahymena, with values in the range of 8–16 µg/mL [1]. This potency was comparable to the unsubstituted and para-bromo derivatives, and notably different from other substitution patterns, indicating that the meta-fluoro substitution confers a specific biological advantage in this assay [1]. The (R)- and (S)-enantiomers both showed high potency, suggesting that the meta-fluoro aromatic substitution pattern, rather than stereochemistry alone, is a critical determinant of activity [1].

Protozoacidal Activity Structure-Activity Relationship Fluorine Positional Isomer

Lipophilicity Advantage: LogP Comparison to Non-Fluorinated Phenylethanamine

The meta-fluorine substituent increases lipophilicity, as reflected in the computed XLogP3 value of 1.6 for (R)-1-(3-fluorophenyl)ethanamine [1]. In contrast, the non-fluorinated analog 1-phenylethanamine has a computed XLogP3 of approximately 1.0 [2]. This difference of 0.6 log units corresponds to a roughly four-fold increase in partition coefficient, which can significantly enhance membrane permeability and brain penetration potential in drug discovery contexts.

Lipophilicity LogP Fluorine Effect

Application-Specific Differentiation: Key Intermediate in Aprepitant Synthesis

(R)-1-(3-fluorophenyl)ethanamine is explicitly utilized as a key starting material in the synthesis of (2R, 2-α-R, 3a)-2-[1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)-1,4-oxazine, a vital intermediate in the production of aprepitant, an NK1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting . This specific application requires the (R)-enantiomer; the (S)-enantiomer or racemic mixture would not yield the correct stereochemistry in the final drug substance, which is a single enantiomer with defined absolute configuration .

Pharmaceutical Intermediate Aprepitant Chiral Building Block

Synthetic Accessibility: Commercial Availability of High-Purity Enantiomer

(R)-1-(3-fluorophenyl)ethanamine is commercially available from multiple reputable vendors with a standard purity specification of 95% or higher, as confirmed by certificates of analysis including NMR, HPLC, and GC [REFS-1, REFS-2]. In contrast, the (S)-enantiomer (CAS 444643-09-8) is less widely stocked and may require custom synthesis, leading to longer lead times and higher costs . The racemic mixture is also available but lacks the stereochemical definition required for many applications.

Commercial Availability Purity Specification Procurement

Procurement-Driven Application Scenarios for (R)-1-(3-Fluorophenyl)ethanamine


Asymmetric Synthesis of Chiral Pharmaceuticals (e.g., Aprepitant Intermediates)

The defined (R)-stereochemistry is essential for constructing the correct stereocenter in the aprepitant intermediate. Use of the (S)-enantiomer or racemate would yield an incorrect stereoisomer, rendering the final drug product ineffective or requiring additional costly separation steps .

Development of Antimicrobial Agents Targeting Protozoa

The meta-fluoro substitution pattern confers enhanced protozoacidal activity in the 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amine scaffold, as demonstrated by low MPC values (8–16 µg/mL) against Tetrahymena [1]. This SAR information guides medicinal chemists in selecting the optimal building block for lead optimization campaigns against protozoal infections.

Modulation of Amine Basicity and Lipophilicity in CNS Drug Candidates

The fluorine-induced reduction in amine basicity (estimated pKa decrease of 0.5–1.5 units) combined with increased lipophilicity (XLogP3 = 1.6 vs. 1.0 for non-fluorinated analog) improves predicted blood-brain barrier penetration and metabolic stability, making (R)-1-(3-fluorophenyl)ethanamine a strategic fragment for designing CNS-active compounds [2].

Chiral Ligand and Catalyst Precursor Development

As a primary chiral amine with a meta-fluoro substituent, this compound serves as a versatile precursor for the synthesis of chiral ligands used in asymmetric catalysis. Its well-defined stereochemistry and electronic properties allow for the fine-tuning of catalyst performance and enantioselectivity in various transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(3-fluorophenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.